3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanenitrile 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanenitrile
Brand Name: Vulcanchem
CAS No.: 5128-83-6
VCID: VC15613111
InChI: InChI=1S/C17H25NO/c1-16(2,3)13-10-12(8-7-9-18)11-14(15(13)19)17(4,5)6/h10-11,19H,7-8H2,1-6H3
SMILES:
Molecular Formula: C17H25NO
Molecular Weight: 259.4 g/mol

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanenitrile

CAS No.: 5128-83-6

Cat. No.: VC15613111

Molecular Formula: C17H25NO

Molecular Weight: 259.4 g/mol

* For research use only. Not for human or veterinary use.

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanenitrile - 5128-83-6

Specification

CAS No. 5128-83-6
Molecular Formula C17H25NO
Molecular Weight 259.4 g/mol
IUPAC Name 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanenitrile
Standard InChI InChI=1S/C17H25NO/c1-16(2,3)13-10-12(8-7-9-18)11-14(15(13)19)17(4,5)6/h10-11,19H,7-8H2,1-6H3
Standard InChI Key GFYMECOPFJQEAI-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC#N

Introduction

Structural and Chemical Properties

The molecular structure of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanenitrile features a phenolic ring substituted with two tert-butyl groups at the 3 and 5 positions, a hydroxyl group at the 4 position, and a propanenitrile chain at the 1 position. The tert-butyl groups contribute significant steric hindrance, which enhances the compound’s stability against oxidative degradation—a hallmark of hindered phenol antioxidants . The nitrile group introduces polarity and potential reactivity, enabling participation in nucleophilic addition or hydrolysis reactions.

Comparative Physical Properties

While direct measurements for 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanenitrile are unavailable, its methyl ester analog (methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) offers a useful benchmark :

PropertyMethyl Ester AnalogPropanenitrile (Expected)
Molecular FormulaC₁₈H₂₈O₃C₁₈H₂₇N₀₁O₁
Molecular Weight292.41 g/mol285.42 g/mol
Melting Point60–67°CLikely higher (nitrile group)
Water Solubility2.2 mg/L at 20°CLower due to nitrile hydrophobicity
LogP (Octanol-Water)4.87 (estimated)~5.2 (estimated)

The nitrile group likely reduces solubility in polar solvents compared to ester derivatives, impacting formulation strategies in industrial applications .

Synthesis Pathways

Although no explicit synthesis route for 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanenitrile is documented in the reviewed sources, methods for analogous compounds suggest plausible approaches. For example, the production of tetrakis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane involves transesterification of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate with pentaerythritol in the presence of a basic catalyst . Adapting this methodology, the propanenitrile derivative could theoretically be synthesized via:

  • Nitrile Formation: Reaction of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionaldehyde with hydroxylamine followed by dehydration.

  • Cyanation: Direct cyanation of a halogenated precursor (e.g., 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl bromide) using sodium cyanide.

These routes remain speculative, as the reviewed patents and studies focus on ester and acid derivatives rather than nitriles .

Metabolic and Environmental Considerations

A rat metabolism study on the propionate antioxidant AO1010 revealed rapid hydrolysis to 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid (fenozan acid), which was excreted in urine . While analogous data for 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanenitrile are lacking, its metabolism likely involves:

  • Hydrolysis: Conversion to 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid via nitrilase enzymes.

  • Conjugation: Glucuronidation or sulfation for renal excretion.

Fenozan acid has been detected in 88–98% of human urine samples, indicating widespread exposure to 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate antioxidants . If the propanenitrile derivative undergoes similar metabolic pathways, fenozan acid could serve as a biomarker for its presence in biological systems.

Comparative Analysis with Related Antioxidants

Compound NameStructureKey Features
AO1010Tetrakis(propionate)High molecular weight, low volatility, used in polyolefins .
AO1024Bis(propionyl)hydrazineHydrazine linkage enhances thermal stability .
BHT (Butylated Hydroxytoluene)Methyl-substituted phenolLower steric hindrance, higher volatility compared to tert-butyl derivatives .
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanenitrilePropanenitrile derivativeExpected lower solubility, potential for modified metabolic pathways.

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